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Compound of Interest

Compound Name: 6-Formylindolo(3,2-b)carbazole

Cat. No.: B1196274 Get Quote

6-Formylindolo(3,2-b)carbazole: A Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
6-Formylindolo(3,2-b)carbazole (FICZ) is a naturally occurring tryptophan derivative that has

garnered significant attention as a potent endogenous agonist of the aryl hydrocarbon receptor

(AhR). Its high binding affinity and subsequent rapid metabolic degradation via a cytochrome

P450-dependent feedback loop make it a unique tool for studying AhR signaling in various

physiological and pathological processes. This technical guide provides an in-depth overview of

the chemical properties, synthesis, and biological activity of FICZ, complete with experimental

methodologies and visual representations of key pathways and workflows.

Chemical and Physical Properties
FICZ is a heterocyclic compound with a rigid, planar structure. Its chemical and physical

properties are summarized in the table below.
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Property Value Reference

Molecular Formula C₁₉H₁₂N₂O [1]

Molecular Weight 284.31 g/mol [2]

CAS Number 172922-91-7 [2]

Appearance Crystalline solid [3]

Melting Point 175–177 °C (decomposes) [4]

Solubility

Soluble in DMSO (to 25 mM)

and DMF. Sparingly soluble in

aqueous solutions.

[3][5]

UV-Vis Absorption Maxima

(λmax)

214, 226, 249, 307, 334, 383,

454 nm
[3][6]

Aryl Hydrocarbon Receptor

(AhR) Binding Affinity (Kd)
7 x 10⁻¹¹ M (70 pM) [5][7]

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following ¹H and ¹³C NMR data were reported for FICZ in DMSO-d₆[4]:

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.51 (1H, s), 10.95 (1H, s), 8.72 (1H, d, J = 8.3 Hz),

8.49 (1H, s), 8.28 (1H, d, J = 7.8 Hz), 7.69 (1H, d, J = 8.0 Hz), 7.54 (1H, d, J = 8.0 Hz), 7.45

(2H, m), 7.19 (2H, m).

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 167.5, 142.1, 141.6, 136.2, 135.6, 126.7, 126.6,

125.4, 123.8, 122.1, 121.7, 120.8, 120.5, 119.1, 118.2, 112.0, 111.2, 107.2, 105.6.

Infrared (IR) Spectroscopy
While a specific spectrum is not provided, the expected characteristic infrared absorption peaks

for FICZ would include:
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N-H stretching: A sharp to moderately broad peak around 3300-3500 cm⁻¹ corresponding to

the indole N-H groups.

Aromatic C-H stretching: Peaks typically appearing just above 3000 cm⁻¹.

C=O stretching: A strong, sharp peak in the region of 1650-1700 cm⁻¹ due to the aldehyde

carbonyl group.

C=C stretching: Multiple peaks in the 1400-1600 cm⁻¹ region, characteristic of the aromatic

carbazole framework.

C-N stretching: Bands in the 1200-1350 cm⁻¹ range.

Synthesis of 6-Formylindolo(3,2-b)carbazole
Several synthetic routes to FICZ have been reported. A common and effective approach is the

double Fischer indolization. More recently, a gram-scale synthesis has been developed,

making FICZ more accessible for research.[7][8]

Conceptual Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of FICZ.

Starting Materials

Key Reaction Cyclization PurificationIndole Derivative 1
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Acid-catalyzed CyclizationIntermediate Crystallization or ChromatographyCrude FICZ Pure FICZ
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Caption: Generalized workflow for the chemical synthesis of FICZ.
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Experimental Protocol: Gram-Scale Synthesis
(Conceptual)
The following is a conceptual outline based on reported gram-scale synthesis methodologies.

[4] For detailed experimental procedures, it is crucial to consult the primary literature.

Coupling of Indole Precursors: Protected indole derivatives, such as 1-(phenylsulfonyl)-1H-

indole and 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde, are used as starting materials.

These are coupled under specific reaction conditions to form a di-indolyl intermediate.

Cyclization: The intermediate undergoes an acid-catalyzed cyclization reaction to form the

indolo(3,2-b)carbazole scaffold.

Deprotection and Formylation (if necessary): Depending on the specific route, deprotection

of the indole nitrogens and formylation at the 6-position are carried out.

Purification: The crude product is purified, often by crystallization, to yield pure 6-
formylindolo(3,2-b)carbazole. This avoids column chromatography for large-scale

preparations.

Biological Activity and Mechanism of Action
FICZ is a potent agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription

factor. The binding of FICZ to AhR initiates a cascade of events leading to the expression of

target genes.

The Aryl Hydrocarbon Receptor (AhR) Signaling
Pathway
The diagram below illustrates the canonical AhR signaling pathway activated by FICZ.
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Caption: The canonical AhR signaling pathway activated by FICZ.
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Upon entering the cell, FICZ binds to the cytosolic AhR complex, causing the dissociation of

chaperone proteins (Hsp90, XAP2, p23). The activated AhR-ligand complex translocates to the

nucleus and dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds

to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter

regions of target genes, most notably cytochrome P450 1A1 (CYP1A1). This leads to the

transcription and translation of CYP1A1, an enzyme that efficiently metabolizes FICZ, creating

a rapid negative feedback loop that terminates the signal.

Experimental Protocols for Biological Assays
Cell-Based Reporter Gene Assay for AhR Activity
This assay is commonly used to screen for and characterize AhR agonists and antagonists.

Cell Culture: A suitable cell line (e.g., HepG2, MCF-7) stably or transiently transfected with a

reporter plasmid is used. The plasmid contains an XRE sequence driving the expression of a

reporter gene, such as luciferase or β-galactosidase.

Compound Treatment: Cells are seeded in multi-well plates and treated with various

concentrations of FICZ or other test compounds. A vehicle control (e.g., DMSO) is also

included.

Incubation: The cells are incubated for a specific period (e.g., 4-24 hours) to allow for AhR

activation and reporter gene expression.

Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme is

measured using a luminometer or spectrophotometer, depending on the reporter gene used.

Data Analysis: The reporter gene activity is normalized to cell viability or a co-transfected

control plasmid. Dose-response curves are generated to determine the EC₅₀ value of FICZ.

Competitive Binding Assay for AhR
This assay measures the ability of a test compound to compete with a radiolabeled ligand for

binding to the AhR.

Preparation of Cytosol: Cytosolic extracts containing the AhR are prepared from a suitable

source, such as rat or mouse liver.
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Incubation: The cytosolic extract is incubated with a constant concentration of a high-affinity

radiolabeled AhR ligand (e.g., [³H]-TCDD) and varying concentrations of FICZ or other

unlabeled competitor compounds.

Separation of Bound and Free Ligand: The AhR-ligand complexes are separated from the

unbound radioligand using a method such as hydroxylapatite adsorption or size-exclusion

chromatography.

Quantification: The amount of radioactivity in the bound fraction is measured using a

scintillation counter.

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value

of FICZ can be determined. This value can then be used to calculate the binding affinity (Ki).

Conclusion
6-Formylindolo(3,2-b)carbazole is a pivotal molecule for understanding the physiological

roles of the aryl hydrocarbon receptor. Its well-characterized chemical properties, established

synthetic routes, and potent, transient biological activity make it an invaluable tool for

researchers in toxicology, immunology, and drug development. The methodologies outlined in

this guide provide a foundation for the synthesis and functional characterization of FICZ in a

laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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